Cas no 86533-36-0 (Aristolindiquinone)

Aristolindiquinone structure
Aristolindiquinone structure
Nome del prodotto:Aristolindiquinone
Numero CAS:86533-36-0
MF:C12H10O4
MW:218.205403804779
CID:1852493
PubChem ID:442723

Aristolindiquinone Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione
    • Aristolindiquinone
    • C10300
    • 2,5-Dihydroxy-3,8-dimethyl-1,4-naphthalenedione
    • 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone
    • Q27105837
    • 2,5-Dihydroxy-3,8-dimethyl-1,4-naphthalenedione (ACI)
    • DTXSID80331925
    • HY-N2471
    • AKOS040760276
    • CS-0022741
    • 86533-36-0
    • CHEBI:2823
    • AC1L9DAN
    • DTXCID60283019
    • DA-61206
    • Inchi: 1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13,15H,1-2H3
    • Chiave InChI: BEBGSFZOQXPJCT-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=C(C=CC=2C)O)C(=O)C(C)=C1O

Proprietà calcolate

  • Massa esatta: 218.05790880 g/mol
  • Massa monoisotopica: 218.05790880 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 0
  • Complessità: 383
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.6
  • Peso molecolare: 218.20
  • XLogP3: 1.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.452±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,028 g/l) (25°C),

Aristolindiquinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1400-1 mL * 10 mM (in DMSO)
Aristolindiquinone
86533-36-0
1 mL * 10 mM (in DMSO)
¥ 3900 2023-09-07
TargetMol Chemicals
TN1400-5 mg
Aristolindiquinone
86533-36-0 98%
5mg
¥ 3,800 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1400-1 mg
Aristolindiquinone
86533-36-0
1mg
¥4833.00 2022-04-26
TargetMol Chemicals
TN1400-5mg
Aristolindiquinone
86533-36-0
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN1400-1 ml * 10 mm
Aristolindiquinone
86533-36-0
1 ml * 10 mm
¥ 3900 2024-07-20

Aristolindiquinone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
1.2 Reagents: Sulfuric acid
2.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
3.1 Reagents: Potassium hydroxide Solvents: Methanol
4.1 Reagents: Oxalyl chloride Solvents: Benzene
4.2 Reagents: Tin tetrachloride Solvents: Benzene
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
6.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
6.2 Reagents: Sodium methoxide Solvents: Methanol
7.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
2.2 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
1.2 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Benzene
1.2 Reagents: Tin tetrachloride Solvents: Benzene
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
3.2 Reagents: Sodium methoxide Solvents: Methanol
4.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Oxalyl chloride Solvents: Benzene
2.2 Reagents: Tin tetrachloride Solvents: Benzene
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
4.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
4.2 Reagents: Sodium methoxide Solvents: Methanol
5.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Trifluoroacetic acid
3.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
3.2 Reagents: Sulfuric acid
4.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
5.1 Reagents: Potassium hydroxide Solvents: Methanol
6.1 Reagents: Oxalyl chloride Solvents: Benzene
6.2 Reagents: Tin tetrachloride Solvents: Benzene
6.3 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
8.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
8.2 Reagents: Sodium methoxide Solvents: Methanol
9.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
2.1 Reagents: Potassium hydroxide Solvents: Methanol
3.1 Reagents: Oxalyl chloride Solvents: Benzene
3.2 Reagents: Tin tetrachloride Solvents: Benzene
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
5.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
5.2 Reagents: Sodium methoxide Solvents: Methanol
6.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid
2.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
2.2 Reagents: Sulfuric acid
3.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
4.1 Reagents: Potassium hydroxide Solvents: Methanol
5.1 Reagents: Oxalyl chloride Solvents: Benzene
5.2 Reagents: Tin tetrachloride Solvents: Benzene
5.3 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
7.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
7.2 Reagents: Sodium methoxide Solvents: Methanol
8.1 Reagents: Hydrogen bromide Solvents: Water
Riferimento
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Aristolindiquinone Raw materials

Aristolindiquinone Preparation Products

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd